molecular formula C5H7BrO2 B1630821 Ethyl cis-3-bromoacrylate CAS No. 31930-34-4

Ethyl cis-3-bromoacrylate

Cat. No. B1630821
CAS RN: 31930-34-4
M. Wt: 179.01 g/mol
InChI Key: UJTJVQIYRQALIK-ARJAWSKDSA-N
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Description

Ethyl cis-3-Bromoacrylate, also known as cis-3-Bromoacrylic Acid Ethyl Ester , is a chemical compound with the molecular formula C5H7BrO2 .


Synthesis Analysis

Ethyl cis-3-bromoacrylate has been used in the preparation of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate . It was also used in the synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione .


Molecular Structure Analysis

The molecular structure of Ethyl cis-3-Bromoacrylate consists of 5 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The molecular weight is 179.01 .


Chemical Reactions Analysis

Ethyl cis-3-bromoacrylate has been employed as a building block for the stereoselective preparation of cis-2-enoates .


Physical And Chemical Properties Analysis

Ethyl cis-3-bromoacrylate has a refractive index of 1.481 and a density of 1.48 g/mL at 20 °C .

Scientific Research Applications

Synthesis of Chiral Building Blocks

Ethyl cis-3-bromoacrylate is used in the preparation of various chiral building blocks. Dollt and Zabel (1999) demonstrated that optically pure cis and trans ethyl 3-(1′,3′-dioxolan-4′-yl)aziridine-2-carboxylates could be prepared, leading to the synthesis of new chiral compounds. A high selectivity in the Michael addition with an amine was induced by a stereochemically pure 1,3-dioxolan in the allyl position of an α-bromoacrylate (Dollt & Zabel, 1999).

Radical Cyclizations and Synthesis of Oxacyle

Ethyl cis-3-bromoacrylate has been found to be an efficient radical acceptor in radical-mediated intramolecular cyclizations. Lee et al. (1993) used this compound in the synthesis of (±) (cis-6-methyltetrahydropyran-2-yl)acetic acid, a component of civet, highlighting its utility in creating complex organic structures (Lee, Jin, Lee, & Min, 1993).

Diels-Alder Reactions

The Diels-Alder reactions of ethyl α-bromoacrylate with open-chain dienes have been explored, as shown in a study by Li, Wang, and Andreas (2010). These reactions produced cyclic adducts of 1-bromocyclohex-3-enecarboxylates, demonstrating the compound's applicability in advanced organic synthesis techniques (Li, Wang, & Andreas, 2010).

Synthesis of Conjugated Alkadienoates

Ethyl cis-3-bromoacrylate is used in the stereoselective synthesis of conjugated 2,4-alkadienoates, as researched by Yanagi, Oh-e, Miyaura, and Suzuki (1989). They demonstrated that various alkadienoates could be synthesized by cross-coupling with 1-alkenylboronates, showing the versatility of ethyl cis-3-bromoacrylate in palladium-catalyzed reactions (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).

Coupling Reactions with Amines

Arfaoui and Amri (2009) described a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to the formation of ethyl 2-[(alkylamino)(cyano)methyl] acrylates. This study underscores the utility of ethyl cis-3-bromoacrylate in facilitating diverse organic reactions (Arfaoui & Amri, 2009).

Polymer Synthesis

Ethyl cis-3-bromoacrylate has been studied in the context of polymer synthesis. For instance, Singha, Ruiter, and Schubert (2005) investigated the polymerization of ethyl-3-(acryloyloxy)methyloxetane, a monomer bearing an oxetane group in the side chain, using ethyl cis-3-bromoacrylate. This research highlights the application of ethyl cis-3-bromoacrylate in creating novel polymeric materials (Singha, Ruiter, & Schubert, 2005).

Safety And Hazards

Ethyl cis-3-bromoacrylate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl (Z)-3-bromoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTJVQIYRQALIK-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cis-3-bromoacrylate

CAS RN

31930-34-4
Record name (Z) Ethyl 3-bromoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MYB Cakir, MHC Kiliclar, Y Yagci - TBD - premc.org
… tions and also shares similar physical properties with PMMA, two copolymers consisting of methyl methacrylate (MMA), methyl α-chloroacrylate (MCA), and ethyl cis-3 bromoacrylate (…
Number of citations: 0 premc.org
J Szekely, H Wang, KM Peplowski… - … and Nucleic Acids, 2008 - Taylor & Francis
… [ Citation 12 , Citation 13 ] We took advantage of this reactivity for the synthesis of 6-oxo-M 1 dG by alkylating dG with commercially available ethyl cis-3-bromoacrylate (K 2 CO 3 , DMF) …
Number of citations: 0 www.tandfonline.com
D Akingbade, PJ Kingsley, SC Shuck… - Chemical research in …, 2012 - ACS Publications
… One milliliter of a 0.55 M solution of ethyl cis-3-bromoacrylate in anhydrous DMF was added to the reaction every 15 min for 4 h. The reaction was stirred for an additional 2 h then …
Number of citations: 0 pubs.acs.org
山田陽一, 魚住泰広 - 有機合成化学協会誌, 2011 - jstage.jst.go.jp
Highly active and reusable solid-phase catalysts were developed with our ‘molecular convolution methodology’where a soluble linear polymer having multiple ligand groups was …
Number of citations: 0 www.jstage.jst.go.jp
MV Slivka, MM Fizer, NI Korol - 2020 - dspace.uzhnu.edu.ua
… This reactivity was utilized in the synthesis of 6-oxo-M1dG 202 by alkylating dG with commercially available ethyl cis-3-bromoacrylate through an addition-elimination pathway to afford …
Number of citations: 0 dspace.uzhnu.edu.ua
MB Otteneder, CG Knutson… - Proceedings of the …, 2006 - National Acad Sciences
… A mixture of anhydrous 2′-deoxyguanosine [134 mg (0.5 mmol)/K 2 CO 3 (104 mg, 0.75 mmol)/ethyl cis-3-bromoacrylate (135 mg, 0.75 mmol)] in anhydrous dimethylformamide (10 ml) …
Number of citations: 0 www.pnas.org
CGF Knutson - 2008 - ir.vanderbilt.edu
Multiple exocyclic DNA adducts arise from reactions of lipid and DNA peroxidation products with DNA bases. These endogenous lesions are mutagenic; therefore, monitoring adduct …
Number of citations: 0 ir.vanderbilt.edu

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